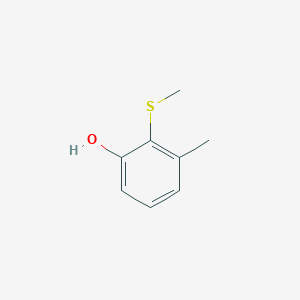![molecular formula C20H17F3N2 B2667276 2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-49-0](/img/structure/B2667276.png)
2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline, also known as Y-27632, is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi. Since then, Y-27632 has been widely used in scientific research to study the role of ROCK in various cellular processes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Innovative methods have been developed for the synthesis of quinoline derivatives, including pyrrolo[1,2-a]quinolines, through iodine-mediated electrophilic and regioselective ring closure, showcasing the chemical flexibility and structural diversity achievable with quinoline compounds (Verma et al., 2011). Similarly, techniques for the generation of 4-polyfluoroaryl pyrrolo[1,2-a]quinolines via C-H bond activation have been highlighted, underlining the potential for creating complex molecules with significant synthetic value (Ye, Liu, & Wu, 2012).
Anticancer Activity
- Anticancer Applications : Quinoline derivatives, including those structurally related to 2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline, have shown promising anticancer activity. These compounds have been explored for their mechanisms of action in inhibiting cancer drug targets such as tyrosine kinases and tubulin polymerization, demonstrating the potential of quinoline compounds in cancer therapy (Solomon & Lee, 2011).
Biological and Pharmacological Interest
- Corrosion Inhibition : Quinoline and its derivatives have been investigated for their use as anticorrosive materials. Their high electron density and ability to form stable chelating complexes with metallic surfaces suggest their potential application in protecting against metallic corrosion, indicating the versatility of quinoline compounds beyond pharmaceutical applications (Verma, Quraishi, & Ebenso, 2020).
Photochemical and Photophysical Properties
- Photochemotherapeutic Applications : Some derivatives of quinoline, like pyrrolo[2,3-h]quinolinones, have been synthesized and evaluated for their photochemical properties, showing notable phototoxicity against cultured human tumor cells. This highlights the potential of quinoline derivatives in photochemotherapeutic applications (Barraja et al., 2003).
Materials Science and Sensing Applications
- Anion Receptors and Sensing : Fluorinated derivatives of quinoline, like calix[4]pyrrole and dipyrrolylquinoxaline, have been studied for their anion receptor capabilities. These compounds exhibit augmented affinities and enhanced selectivities for anions such as fluoride, chloride, and dihydrogen phosphate, potentially serving as sensors for these ions (Anzenbacher et al., 2000).
Propriétés
IUPAC Name |
2-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2/c21-20(22,23)16-8-5-7-14(12-16)17-13-15-6-1-2-9-18(15)24-19(17)25-10-3-4-11-25/h1-2,5-9,12-13H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIYVLXALVWVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyrrolidinyl)-3-[3-(trifluoromethyl)phenyl]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2667193.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2667194.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2667196.png)
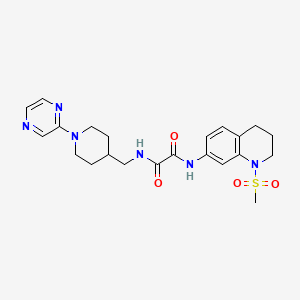
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2667200.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide](/img/structure/B2667202.png)
![[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2667204.png)
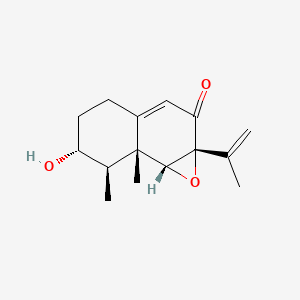
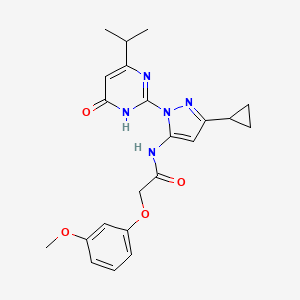
![2-[(4-Fluorophenyl)sulfonyl]ethanol](/img/structure/B2667209.png)
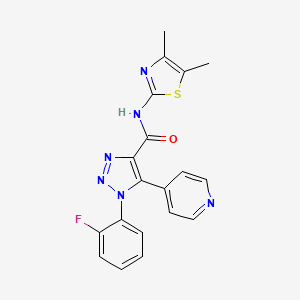
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2667215.png)
